5-hydroxy-D-tryptophan

Overview

Description

5-Hydroxytryptophan (5-HTP), also known as oxitriptan, is a naturally occurring amino acid and chemical precursor as well as a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin . It is sold over the counter in many countries as a dietary supplement for use as an antidepressant, appetite suppressant, and sleep aid .

Synthesis Analysis

5-HTP is produced from tryptophan by tryptophan hydroxylase (TPH), which is present in two isoforms (TPH1 and TPH2). Decarboxylation of 5-HTP yields serotonin . Through the directed evolution of enzymes and the introduction of substrate supply pathways, 5-HTP biosynthesis and yield increase have been realized . The synthesis of 5-HTP from tryptophan represents the limiting step in serotonin and melatonin biosynthesis .Molecular Structure Analysis

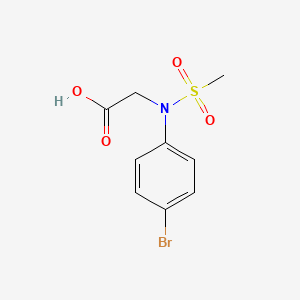

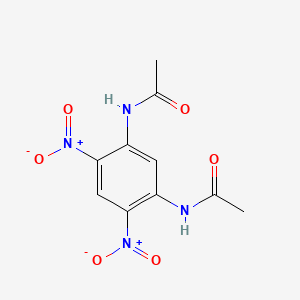

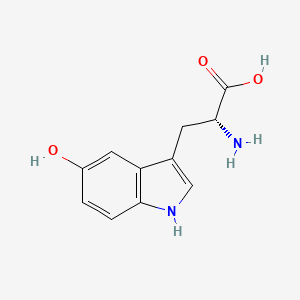

The molecular formula of 5-HTP is C11H12N2O3, and it has a molar mass of 220.228 g·mol−1 . The IUPAC name of 5-HTP is 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid .Chemical Reactions Analysis

5-HTP is derived from tryptophan (trp), and the hydrogen atoms at the 5′-position on the benzene ring of trp are replaced by hydroxyl groups . The binding of both the amino acid and BH4 results in a change in the coordination of the iron from six-coordinate to five-coordinate, presumably opening a coordination site for oxygen .Physical And Chemical Properties Analysis

5-HTP appears as a fine white powder that is insoluble in water, but is soluble in alcohol . It has a density of 1.484 g/mL, a melting point of 298 to 300 °C, and a boiling point of 520.6 °C .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-hydroxy-D-tryptophan (5-HTP), focusing on six unique fields:

Treatment of Depression

5-HTP is widely studied for its potential in treating depression. As a direct precursor to serotonin, it can cross the blood-brain barrier and increase serotonin levels in the brain. This increase in serotonin can help alleviate symptoms of depression. Clinical studies have shown that 5-HTP supplementation can be as effective as traditional antidepressants in some cases .

Management of Insomnia

Research indicates that 5-HTP can be beneficial in managing insomnia. By increasing serotonin levels, which are then converted to melatonin, 5-HTP helps regulate sleep patterns. Studies have demonstrated that 5-HTP can improve sleep quality and reduce the time it takes to fall asleep .

Fibromyalgia Relief

Fibromyalgia, a condition characterized by chronic pain and fatigue, has been linked to low serotonin levels. 5-HTP supplementation has been shown to improve symptoms of fibromyalgia, including pain, anxiety, and sleep disturbances. This makes it a promising adjunct therapy for managing this condition .

Weight Loss and Appetite Control

5-HTP has been studied for its role in weight loss and appetite control. By increasing serotonin levels, it can help reduce cravings and promote a feeling of fullness. Research has shown that 5-HTP can aid in reducing caloric intake and support weight loss efforts, particularly in individuals with obesity .

Mechanism of Action

Target of Action

5-Hydroxy-D-Tryptophan (5-HTP), also known as oxitriptan, is a naturally occurring amino acid and a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin . The primary targets of 5-HTP are the serotonin receptors in the brain . These receptors play a crucial role in regulating mood, sleep, appetite, and other physiological functions .

Mode of Action

5-HTP is produced from the amino acid tryptophan through the action of the enzyme tryptophan hydroxylase . This enzyme adds a hydroxy group to the 5 position of tryptophan to generate 5-HTP . 5-HTP is then rapidly converted to serotonin (5-HT) by amino acid decarboxylase . The binding of both the amino acid and BH4 results in a change in the coordination of the iron from six-coordinate to five-coordinate, presumably opening a coordination site for oxygen .

Biochemical Pathways

The production of 5-HTP is the rate-limiting step in serotonin synthesis . The serotonin pathway is initiated by tryptophan hydroxylase (TPH) that adds a hydroxy group to the 5 position of tryptophan to generate 5-HTP . TPH2 is mainly responsible for the synthesis of serotonin in the central nervous system, whereas TPH1 is mainly expressed in the pineal gland and the gut and is responsible for the synthesis of serotonin in other parts of the body .

Pharmacokinetics

5-HTP is well absorbed from an oral dose, with about 70 percent ending up in the bloodstream . It easily crosses the blood-brain barrier and effectively increases central nervous system (CNS) synthesis of serotonin . The rapid absorption and elimination of standard 5-htp immediate release (ir) likely curtail 5-htp ir’s antidepressant potential . Slow-release (SR) drug delivery can crucially improve the efficacy and safety of rapidly absorbed and eliminated compounds .

Result of Action

The clinical efficacy of 5-HTP is due to its ability to increase the production of serotonin in the brain . Serotonin has been implicated in the regulation of sleep, depression, anxiety, aggression, appetite, temperature, sexual behavior, and pain sensation . Therapeutic administration of 5-HTP has been shown to be effective in treating a wide variety of conditions, including depression, fibromyalgia, insomnia, binge eating associated with obesity, chronic headaches, and insomnia .

Action Environment

The action of 5-HTP can be influenced by environmental factors such as the gut microbiota. A wide variety of gut bacteria can metabolize 5-HTP to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme . Oral administration of 5-HTP results in detection of 5-HI in fecal samples of healthy volunteers with interindividual variation . The production of 5-HI is inhibited upon pH reduction in in vitro studies .

Safety and Hazards

5-HTP may be harmful if inhaled, absorbed through skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation . It is possibly safe to take 5-HTP in doses of up to 400 mg daily for up to one year. The most common side effects include heartburn, stomach pain, nausea, vomiting, diarrhea, drowsiness, sexual problems, and muscle problems .

Future Directions

properties

IUPAC Name |

(2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCYZAJDBXYCGN-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=CN2)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195863 | |

| Record name | 5-Hydroxytryptophan D-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-hydroxy-D-tryptophan | |

CAS RN |

4350-07-6 | |

| Record name | D-5-Hydroxytryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4350-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-5-Hydroxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004350076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxytryptophan D-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-D-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYTRYPTOPHAN, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZQ5SQ239Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does D-5-Hydroxytryptophan interact with serotonin receptors compared to its L-enantiomer?

A1: Research indicates that D-5-Hydroxytryptophan binds to serotonin receptors with significantly lower affinity compared to L-5-Hydroxytryptophan. While L-5-Hydroxytryptophan exhibits high affinity binding, D-5-Hydroxytryptophan shows only micromolar range affinity. [] This suggests a stereospecific interaction with the serotonin receptor, favoring the L-enantiomer.

Q2: Can D-5-Hydroxytryptophan be metabolized into serotonin like its L-enantiomer?

A2: Interestingly, while less common, D-5-Hydroxytryptophan can be metabolized into serotonin in humans, although at a much lower rate compared to L-5-Hydroxytryptophan. Approximately 8% of administered D-5-Hydroxytryptophan is converted to serotonin and its metabolite 5-hydroxyindoleacetic acid. [] This suggests the existence of metabolic pathways capable of handling the D-enantiomer.

Q3: Does D-5-Hydroxytryptophan interact with dopamine receptors?

A3: Studies show that D-5-Hydroxytryptophan exhibits minimal binding affinity for dopamine receptors. [] This suggests a degree of selectivity towards serotonin receptors, although the affinity for those receptors is still lower compared to L-5-Hydroxytryptophan.

Q4: Does D-5-Hydroxytryptophan influence erythropoiesis like its L-enantiomer?

A4: Unlike L-5-Hydroxytryptophan, D-5-Hydroxytryptophan does not appear to stimulate erythropoiesis. Research indicates that while L-5-Hydroxytryptophan, and even serotonin itself, can stimulate erythropoiesis, D-5-Hydroxytryptophan and the serotonin metabolite 5-hydroxyindoleacetic acid do not exhibit this effect. [] This further highlights the distinct biological activities of the two enantiomers.

Q5: Can D-5-Hydroxytryptophan interact with enzymes like 3,4-Dihydroxyphenylalanine decarboxylase?

A5: Research demonstrates that D-5-Hydroxytryptophan can indeed interact with 3,4-Dihydroxyphenylalanine decarboxylase. This interaction leads to time-dependent enzyme inactivation and alters the coenzyme pyridoxal 5′-phosphate, converting it into pyridoxamine 5′-phosphate and pyridoxal 5′-phosphate-D-amino acid Pictet-Spengler adducts. [] This interaction underscores the potential for D-5-Hydroxytryptophan to influence enzymatic activity.

Q6: Does the structure of D-5-Hydroxytryptophan provide insights into its interaction with tyrosine hydroxylase?

A6: The structure of D-5-Hydroxytryptophan plays a crucial role in its interaction with tyrosine hydroxylase. Interestingly, while L-5-Hydroxytryptophan acts as an inhibitor of tyrosine hydroxylase, its D-enantiomer, D-5-Hydroxytryptophan, does not exhibit this inhibitory effect. [] This difference in activity emphasizes the significance of stereochemistry in enzyme-substrate interactions and highlights the specificity of tyrosine hydroxylase for the L-enantiomer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.